

Application Notes and Protocols for the Analytical Determination of 10,11-Dihydrocarbamazepine

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Compound of Interest

Compound Name: **10,11-Dihydrocarbamazepine**

Cat. No.: **B140432**

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These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of **10,11-Dihydrocarbamazepine**. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

10,11-Dihydrocarbamazepine, an active metabolite of the anticonvulsant drug oxcarbazepine, plays a crucial role in therapeutic drug monitoring.^[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and for optimizing patient dosage to ensure therapeutic efficacy while minimizing toxicity.^{[1][2][3]} The primary analytical techniques employed for its measurement are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[3][4]} Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used due to potential thermal degradation of related compounds during analysis.^{[5][6]} Immunoassays are also available but may exhibit cross-reactivity with other metabolites.^{[7][8][9]}

Quantitative Data Summary

The following tables summarize the performance characteristics of the most common analytical methods for the quantification of **10,11-Dihydrocarbamazepine** and its closely related analytes.

Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Parameter	Matrix	Linearity Range (µg/mL)	LOQ (µg/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Analytical Recovery (%)
Method 1	Serum/Plasma	1.0 - 50.0	1.0	2.0 - 7.0	2.3 - 4.3	101.3 - 110.8
Method 2	Plasma	0.2 - 50.0	-	< 5.03	-	99.49 - 104.52
Method 3	Plasma	0.1 - 50.0	-	< 12.15	< 12.15	78.49 - 101.04

Data compiled from multiple sources.[1][4][10]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Parameter	Matrix	Linearity Range (ng/mL)	LOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Recovery (%)
Method 1	Plasma	40 - 16061	40	0.8 - 4.4	1.5 - 7.1	94.1 - 107.1	-
Method 2	Human Serum	100 - 22000	100	-	-	-	-
Method 3	Aqueous Samples	-	-	-	-	-	83.6 - 102.2

Data compiled from multiple sources.[1][4][11][12][13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Serum/Plasma

This protocol provides a general procedure for the analysis of **10,11-Dihydrocarbamazepine** in serum or plasma using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).
- Vortex the mixture for 30 seconds to ensure thorough mixing.
- Centrifuge the sample at 10,000 \times g for 10 minutes to precipitate proteins.
- Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 466:168 v/v).[\[1\]](#)
- Flow Rate: Isocratic elution at a constant flow rate of 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detection at 210 nm.[\[1\]](#)

3. Calibration and Quantification

- Prepare a series of calibration standards by spiking known concentrations of **10,11-Dihydrocarbamazepine** into a blank biological matrix.
- Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
- Determine the concentration of **10,11-Dihydrocarbamazepine** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol outlines a sensitive and selective method for the quantification of **10,11-Dihydrocarbamazepine** in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction)

- Protein Precipitation: To 100 μ L of plasma, add 300 μ L of acetonitrile containing the internal standard (e.g., deuterated analog). Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
- Liquid-Liquid Extraction (LLE): To 200 μ L of plasma, add the internal standard followed by 1 mL of an extraction solvent (e.g., diethyl ether-dichloromethane, 60:40 v/v).[13] Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).[13]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate (e.g., acetonitrile/water 50:50 v/v with 20 mM acetic acid).[13][14]
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 10 - 20 μ L.

- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]
- MS/MS Detection: Monitor the specific precursor-to-product ion transitions for **10,11-Dihydrocarbamazepine** and its internal standard in Multiple Reaction Monitoring (MRM) mode.

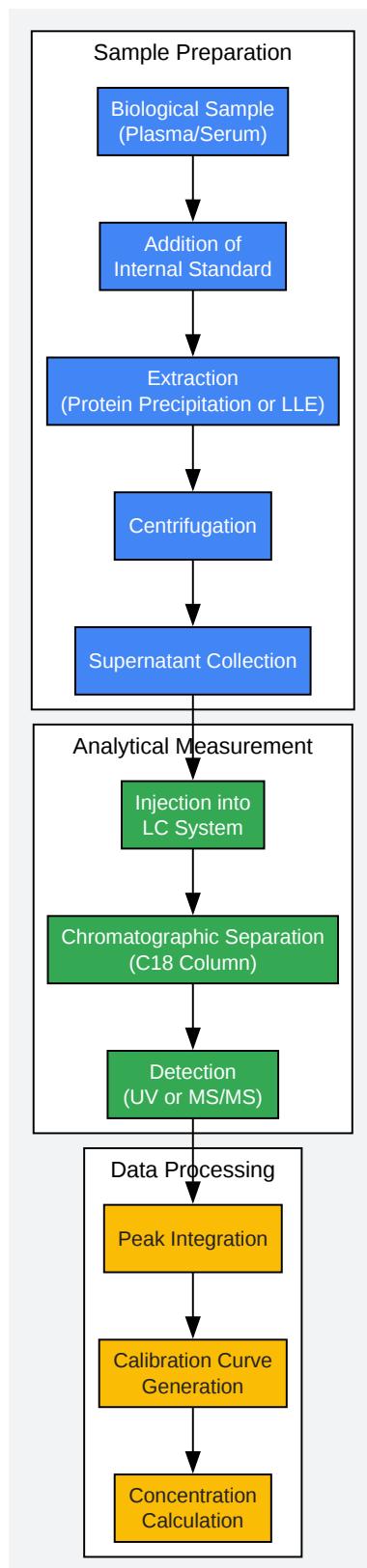
3. Data Analysis

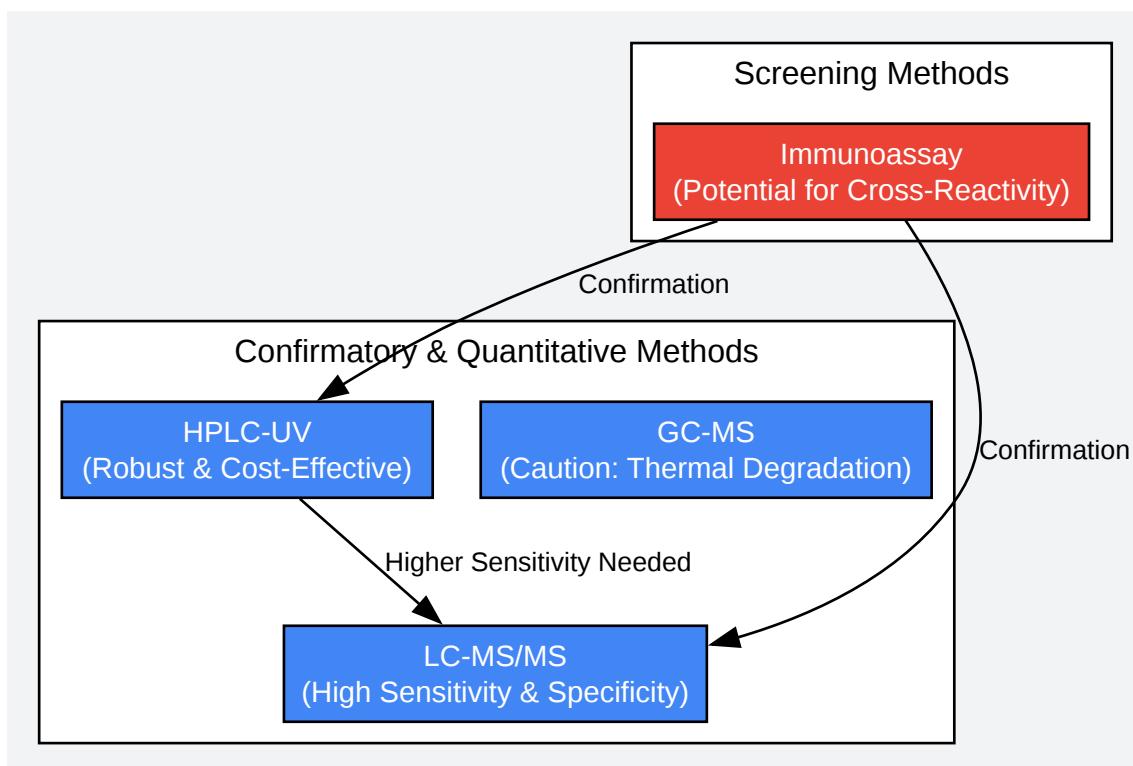
- Integrate the peak areas for the analyte and the internal standard.
- Generate a calibration curve and calculate the concentrations in the unknown samples as described in the HPLC-UV protocol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **10,11-Dihydrocarbamazepine** in biological samples.





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